molecular formula C21H14BrCl2NO3 B297330 N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide

Cat. No.: B297330
M. Wt: 479.1 g/mol
InChI Key: GVYCZTBIOQBMQL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide, commonly known as BCPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BCPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other compounds such as benzocaine and procainamide.

Mechanism of Action

The exact mechanism of action of BCPAA is not fully understood, but studies have shown that it acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, BCPAA reduces inflammation and pain.
Biochemical and Physiological Effects:
BCPAA has been shown to have a range of biochemical and physiological effects. Studies have shown that BCPAA can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, BCPAA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCPAA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new pain-relieving drugs. Additionally, BCPAA has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of BCPAA is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BCPAA. One area of interest is the development of new pain-relieving drugs based on the structure of BCPAA. Additionally, further research is needed to fully elucidate the mechanism of action of BCPAA and to identify other potential targets for the compound. Finally, studies are needed to determine the safety and efficacy of BCPAA in human clinical trials.

Synthesis Methods

The synthesis of BCPAA involves the reaction between 4-bromo-2-chlorophenol and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-(2-chloroethoxy)acetic acid to obtain BCPAA. The synthesis of BCPAA is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

BCPAA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that BCPAA exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, BCPAA has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.

Properties

Molecular Formula

C21H14BrCl2NO3

Molecular Weight

479.1 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H14BrCl2NO3/c22-14-6-9-19(17(24)10-14)28-12-20(26)25-18-8-7-15(23)11-16(18)21(27)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,26)

InChI Key

GVYCZTBIOQBMQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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